molecular formula C9H11NO2 B2827129 (3-Hydroxyphenyl)acetone oxime CAS No. 319914-13-1

(3-Hydroxyphenyl)acetone oxime

Cat. No.: B2827129
CAS No.: 319914-13-1
M. Wt: 165.192
InChI Key: RYSOAFADKJJHKF-JXMROGBWSA-N
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Description

Contextualization within Oxime Chemistry and Phenolic Derivatives

The chemical nature of (3-Hydroxyphenyl)acetone oxime is best understood by examining its constituent functional groups: the oxime and the phenol (B47542).

Oxime Chemistry: Oximes are a class of organic compounds containing the functional group C=N-OH, which are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgarpgweb.com As a derivative of a ketone, this compound is specifically classified as a ketoxime. numberanalytics.com Oxime chemistry is a cornerstone of organic synthesis because these compounds serve as versatile intermediates. numberanalytics.com The oxime group is known for its ability to be transformed into other functional groups, such as amines or nitriles, and its participation in rearrangement reactions. numberanalytics.comsmolecule.com Furthermore, oximes can undergo homolytic N–O bond fragmentation to form iminyl radicals, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org The presence of both a basic nitrogen atom and an acidic hydroxyl group gives oximes an amphoteric character, which is significant in coordination chemistry where they can act as ligands for metal ions. rsc.org

Phenolic Derivatives: Phenols are compounds that have a hydroxyl (–OH) group directly attached to an aromatic ring. rsc.org This structural feature allows for the delocalization of electrons across the aromatic system. rsc.org Phenolic derivatives are widely used in chemical synthesis and are known for a range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net In synthesis, the phenolic hydroxyl group can influence reactions through its electronic effects on the aromatic ring and can itself participate in reactions like etherification. The aromatic ring of a phenol is activated towards electrophilic substitution reactions, allowing for further functionalization. smolecule.com Phenolic compounds have been explored as lead compounds in drug discovery and as building blocks in materials science and agriculture. researchgate.net

This compound uniquely combines these two chemical domains. It possesses the reactive versatility of the oxime group alongside the activated aromatic system and hydrogen-bonding capabilities of the phenol. smolecule.com This dual functionality allows for a wide array of potential chemical transformations, making it a valuable building block in synthesis. smolecule.com

Significance as a Research Target and Versatile Intermediate

The significance of this compound in organic synthesis stems from its potential as a versatile intermediate for constructing more complex molecules, particularly heterocyclic structures and compounds with potential biological activity.

Its utility is demonstrated by research on structurally similar compounds. For instance, studies have shown that p-hydroxyphenethyl ketone oximes can be converted into azaspirotrienones, which are then transformed into quinolines through acid treatment. oup.com This type of intramolecular cyclization highlights the potential of hydroxyphenyl ketone oximes to serve as precursors for important heterocyclic scaffolds. oup.com The formation of quinolines from phenethyl ketone oximes is an area of active research, involving the intramolecular substitution of the oxime's hydroxyl group with the phenyl group. oup.com

As an intermediate, this compound offers several reactive sites:

The Oxime Group: This group can be reduced to form an amine or undergo reactions like the Beckmann rearrangement. smolecule.comoup.com It can also be oxidized or participate in cycloaddition reactions. smolecule.comrsc.org

The Phenolic Hydroxyl Group: This group can be alkylated or acylated and directs electrophilic substitution on the aromatic ring. smolecule.com

The Aromatic Ring: The ring can undergo substitution reactions, allowing for the introduction of additional functional groups. smolecule.com

This multifunctionality makes it a valuable research target for developing new synthetic methodologies and for the synthesis of novel compounds. The dual presence of a hydroxyl and an oxime group makes compounds like this a subject of interest for creating pharmaceuticals, agrochemicals, and fine chemicals. smolecule.com The study of related hydroxyphenyl oximes as key intermediates in plant specialized metabolism further underscores the importance of this class of compounds. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2E)-2-hydroxyiminopropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10-12)5-8-3-2-4-9(11)6-8/h2-4,6,11-12H,5H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSOAFADKJJHKF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Classical and Contemporary Synthesis of the Oxime Moiety

Oximes are a class of organic compounds typically formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.gov This reaction is a versatile and fundamental transformation in organic chemistry, used for the protection of carbonyl groups, the synthesis of amides via the Beckmann rearrangement, and the creation of various nitrogen-containing heterocycles. nih.govtandfonline.com

The most common and established method for preparing oximes is the condensation of a carbonyl compound with hydroxylamine or its salts, such as hydroxylamine hydrochloride. nih.govwikipedia.orgdoubtnut.com In the case of (3-Hydroxyphenyl)acetone oxime, the reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of (3-Hydroxyphenyl)acetone. This is followed by dehydration, eliminating a molecule of water to form the C=NOH (oxime) bond. doubtnut.comdoubtnut.com

The general reaction is as follows: (3-Hydroxyphenyl)acetone + Hydroxylamine Hydrochloride → this compound + Water + HCl

Due to the use of hydroxylamine hydrochloride, which is an acid salt, the reaction medium can become acidic, which can slow down or inhibit the reaction as the free hydroxylamine base is required for the initial nucleophilic attack. Therefore, a base is typically added to neutralize the liberated hydrochloric acid. google.com

The oximation reaction is often carried out in the presence of a base. The primary role of the base is to neutralize the HCl generated when hydroxylamine hydrochloride is used, thereby liberating the free hydroxylamine nucleophile to react with the ketone. nih.govgoogle.com Common bases used for this purpose include sodium carbonate, potassium carbonate, sodium acetate, and organic bases like pyridine (B92270). ajol.infonih.govarpgweb.com Adjusting the pH to basic or near-neutral conditions is crucial for achieving high yields. For instance, in some sonication-assisted syntheses, the pH is adjusted to approximately 10 with a potassium carbonate solution to facilitate the precipitation of the oxime product in excellent yields. ajol.info

In addition to basic conditions, various catalysts can be employed to enhance the reaction rate and yield. While traditional methods often rely on simple heating in a solvent like ethanol (B145695), modern approaches have introduced a range of catalysts:

Basic Ionic Liquids : Compounds like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been shown to efficiently catalyze the condensation reaction under mild conditions. nih.gov

Metal Oxides : Titanium dioxide (TiO2) can act as a heterogeneous catalyst, activating the carbonyl group for nucleophilic attack. nih.gov

Nanoparticle Catalysts : Palladium nanoparticles supported on aluminum oxyhydroxide (Pd/AlO(OH)) have been used for the regioselective synthesis of aryl oximes in polar solvents at room temperature, offering high yields and short reaction times. tandfonline.com

In line with the principles of green chemistry, several advanced techniques have been developed to synthesize oximes more efficiently and with less environmental impact. bspublications.netresearchgate.net

Solvent-Free Synthesis : Often referred to as "grindstone chemistry," this method involves the simple grinding of the carbonyl compound and hydroxylamine hydrochloride with a solid catalyst, such as bismuth(III) oxide (Bi2O3) or antimony(III) oxide (Sb2O3), at room temperature. nih.govresearchgate.net This approach eliminates the need for solvents, significantly reducing waste and often leading to excellent yields in a very short time. nih.govrsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. at.ua For oxime synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. bspublications.net Reactions can be performed in a solvent-free manner or with a minimal amount of a polar solvent that absorbs microwave energy efficiently. nih.govresearchgate.net For example, aromatic aldehydes bearing electron-withdrawing groups can be rapidly converted to their corresponding oximes using hydroxylamine hydrochloride and a base like sodium carbonate under microwave irradiation for just a few minutes. nih.gov

Sonication (Ultrasound-Assisted) Synthesis : The application of ultrasound can induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—which creates localized high-pressure and high-temperature hotspots. ajol.info This energy input can significantly accelerate the condensation reaction between ketones and hydroxylamine hydrochloride, leading to higher yields in shorter times under milder conditions compared to conventional methods. ajol.infonih.govajol.info

Table 1: Comparison of Advanced Synthesis Methods for Oximes
MethodTypical ConditionsAdvantagesReference
Solvent-Free (Grinding)Carbonyl compound, NH2OH·HCl, Bi2O3 catalyst, ground at room temp.Environmentally friendly, rapid, no solvent required, high yields. nih.gov
Microwave-AssistedAldehyde, NH2OH·HCl, Na2CO3, 100W irradiation for 5 min.Extremely fast reaction times (minutes), high yields, energy efficient. nih.gov
Sonication (Ultrasound)Carbonyl compound, NH2OH·HCl, K2CO3 in water, sonication for 2-10 min.Short reaction times, high yields (81-95%), mild conditions. ajol.infoajol.info

Role of Basic Conditions and Catalysts in Oximation

Precursor Chemistry: Derivation from (3-Hydroxyphenyl)acetone

The direct precursor for the synthesis of this compound is (3-Hydroxyphenyl)acetone . This aromatic ketone, also known as 1-(3-hydroxyphenyl)propan-2-one, is a key building block. biosynth.comlookchem.com Its synthesis can be achieved through the demethylation of its methoxy-protected analog, 1-(3-methoxyphenyl)propan-2-one. A common method for this ether cleavage is refluxing with a strong acid like hydrobromic acid or hydrochloric acid in a solvent such as glacial acetic acid. This process removes the methyl group from the phenolic ether to reveal the hydroxyl group, yielding the desired precursor. (3-Hydroxyphenyl)acetone is a versatile chemical intermediate used in the synthesis of various compounds. biosynth.com

Regioselective Synthesis and Isomer Control

The synthesis of oximes from unsymmetrical ketones like (3-Hydroxyphenyl)acetone introduces the possibility of stereoisomerism around the C=N double bond.

The carbon-nitrogen double bond of an oxime does not allow for free rotation, which gives rise to geometric isomerism, specifically E/Z isomerism. For an oxime derived from an unsymmetrical ketone (R1-C(=NOH)-R2, where R1 ≠ R2), two distinct isomers can be formed. In the case of this compound, the two different groups attached to the carbonyl carbon are a benzyl (B1604629) group (3-hydroxyphenyl)methyl and a methyl group.

E-isomer : The hydroxyl (-OH) group and the higher-priority substituent (the (3-hydroxyphenyl)methyl group, based on Cahn-Ingold-Prelog rules) are on opposite sides of the C=N double bond.

Z-isomer : The hydroxyl (-OH) group and the higher-priority substituent are on the same side of the C=N double bond.

Typically, oximation reactions produce a mixture of E and Z isomers, although one isomer may be thermodynamically more stable and thus predominate. organic-chemistry.org The ratio of the isomers formed can be influenced by reaction conditions such as pH, temperature, and solvent. tpu.ru

The isolation and characterization of individual E and Z isomers can be challenging but are crucial as they may exhibit different chemical reactivity and biological activity. Separation is often achieved through chromatographic techniques or fractional crystallization. For example, in the synthesis of the structurally similar p-hydroxyphenylacetaldehyde oxime, recrystallization of the crude product from different solvent systems (e.g., dichloromethane/toluene) allowed for the isolation of an almost pure Z-isomer. acs.org The determination of the specific configuration of each isomer is typically accomplished using advanced spectroscopic methods, particularly 2D NMR techniques or through quantum mechanical NMR calculations. rsc.org

Table 2: Isomer Control in Oxime Synthesis
AspectDescriptionRelevance to this compoundReference
FormationReaction of an unsymmetrical ketone with hydroxylamine typically yields a mixture of E and Z isomers.The reaction will produce both E and Z isomers due to the unsymmetrical nature of the ketone precursor. organic-chemistry.orgtpu.ru
SeparationIsomers can often be separated by physical methods like fractional crystallization or column chromatography.A specific solvent system during recrystallization could potentially isolate one isomer over the other. acs.org
IdentificationConfiguration is assigned using spectroscopic methods like NMR or computational analysis.Advanced NMR techniques would be required to definitively assign the E and Z configurations. rsc.org

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound from its parent ketone, (3-Hydroxyphenyl)acetone, introduces a crucial element of stereochemistry. The reaction of the unsymmetrical ketone with hydroxylamine results in the formation of a C=N double bond, which can exist in two distinct geometric configurations. These stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The relative orientation of the hydroxyl (-OH) group of the oxime and the substituent groups (benzyl and methyl) around the C=N bond defines these isomers.

Standard synthetic methods for producing ketoximes typically result in a mixture of both E and Z stereoisomers. researchgate.net The precise ratio of these isomers can be influenced by various reaction parameters, including temperature, solvent, and the presence of catalysts. researchgate.net The interconversion between the E and Z forms can sometimes be catalyzed by the very reagents used for the synthesis. researchgate.net

Strategies have been developed for the stereoselective control of aryl alkyl ketoximes. One patented method allows for the conversion of an E/Z isomer mixture to a product that is over 98% of the E isomer. This process involves treating a solution of the isomer mixture with a protic or Lewis acid in an anhydrous solvent. This selectively precipitates the E isomer as an immonium salt, while the Z isomer in the solution isomerizes to the more stable E form and subsequently precipitates. Neutralization of this salt then yields the nearly pure E oxime. google.com Furthermore, Lewis acids can be employed to catalyze the isomerization of ketoxime ethers, indicating another potential route for controlling the stereochemistry of oxime derivatives. google.com

Advanced research has explored novel methods for isomer separation and control. For instance, the confinement of certain oximes within a self-assembled molecular capsule has been shown to selectively bind the Z-isomer, facilitating its separation from the E-isomer and even promoting isomerization within the capsule's cavity. acs.org While not applied directly to this compound, these innovative approaches represent the frontier of stereochemical control in oxime synthesis.

The table below summarizes various methodologies and their implications for the stereochemistry of aryl acetone (B3395972) oximes and related compounds.

Method Compound Type Stereochemical Outcome Research Finding Citation
Standard OximationKetonesMixture of E/Z isomersClassical synthesis methods generally produce a mixture of geometric isomers. researchgate.net
Capillary Electrophoresis (CE)Phenylacetone OximeSeparation of E and Z isomersA validated CE assay can separate the E and Z stereoisomers, which are impurities in dexamphetamine synthesis. chromatographyonline.comchromatographyonline.comresearchgate.net
Acid-Catalyzed IsomerizationAryl Alkyl Ketoximes>98% E isomerTreatment of an E/Z mixture with an anhydrous acid precipitates the E-immonium complex, shifting the equilibrium. google.com
Lewis Acid CatalysisKetoxime EthersIsomerizationLewis acids like titanium chloride can efficiently catalyze the isomerization of unsymmetrical ketoxime ethers under mild conditions. google.com
Supramolecular EncapsulationAlkyl-O-methyl AldoximesSelective binding and separation of Z isomerA self-assembled capsule demonstrates high selectivity for the Z-isomer, enabling separation and controlled isomerization. acs.org
Recrystallizationp-Hydroxyphenylacetaldehyde OximeEnrichment of Z isomerRecrystallization from specific solvents can significantly enrich one isomer, achieving a 94:06 Z/E ratio. nih.govacs.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Hydroxyl Stretching Vibrations

The IR spectrum of an organic compound containing a hydroxyl (-OH) group is characterized by a distinctive stretching vibration. In alcohols and phenols, this O-H stretch typically manifests as a strong and broad band in the region of 3200 to 3500 cm⁻¹. libretexts.org The broad nature of this peak is a result of hydrogen bonding between molecules. libretexts.org For phenols specifically, the O-H stretching frequency is observed around 3500 cm⁻¹. libretexts.org In the case of oximes, the associated OH stretching frequency is found near 3250 cm⁻¹ in the solid state. cdnsciencepub.com Some studies of related oxime structures show this O-H bond absorption at approximately 3418 cm⁻¹. researchgate.net

Carbon-Nitrogen Double Bond Stretching Vibrations

The carbon-nitrogen double bond (C=N) of an oxime functional group exhibits a characteristic stretching vibration in the IR spectrum. This absorption band is typically found in the range of 1620-1690 cm⁻¹. sci-hub.se For some acetophenone (B1666503) oximes, this C=N stretching vibration has been reported at approximately 1640 cm⁻¹ arpgweb.com, while other sources place it around 1643 cm⁻¹ researchgate.net or 1650 cm⁻¹. In a study of various oximes, the band at approximately 1640 cm⁻¹ was attributed to the C=N vibration and was observed to be consistent across different isomeric forms. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopic Assignments

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 4-hydroxy acetophenone oxime, run in DMSO-d6, the following characteristic signals were observed: a singlet for the oxime hydroxyl proton at δ 10.86 ppm, a singlet for the phenolic hydroxyl proton at δ 9.67 ppm, two doublets for the aromatic protons at δ 7.45 and δ 6.75 ppm, and a singlet for the methyl protons at δ 2.07 ppm. arpgweb.com For acetophenone oxime, the chemical shifts can vary between E/Z isomers. arpgweb.com

Table 1: Representative ¹H NMR Data for Related Acetophenone Oximes

Functional Group Chemical Shift (ppm) Multiplicity Reference
Oxime OH 11.24 s arpgweb.com
Phenolic OH 9.67 s arpgweb.com
Aromatic CH 6.75 - 7.94 m, d arpgweb.com
Methyl CH₃ 2.07 - 2.56 s arpgweb.com

Note: Chemical shifts are dependent on the solvent and specific isomeric form.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment. For oximes, the carbon of the C=N group is a key diagnostic signal. In a study of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, the C=N carbon appeared at δ 149.6 ppm. researchgate.net The configuration of the oxime (E or Z) can significantly influence the chemical shift of the benzylic carbon. unifi.it For instance, the benzylic carbon in an E-isomer of a related compound resonates upfield compared to the Z-isomer. unifi.it

Table 2: Representative ¹³C NMR Data for (3-Hydroxyphenyl)acetone oxime and Related Compounds

Carbon Atom Predicted Chemical Shift (ppm) Reference
C=N ~149-158 researchgate.net
C-O (Aromatic) ~157 researchgate.net
Aromatic CH ~115-135 unifi.it
Benzylic CH₂ Varies with E/Z isomerism unifi.it
Methyl C ~11-21 researchgate.net

Note: Data is based on related structures and predictions. Actual values may vary.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms within a molecule. measurlabs.com

A COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org This allows for the identification of adjacent protons, helping to piece together molecular fragments. For example, correlations would be expected between adjacent aromatic protons on the phenyl ring. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum would confirm the molecular mass and provide structural insights through characteristic fragmentation pathways.

Detailed Research Findings: The molecular ion peak (M⁺) for this compound (C₉H₁₁NO₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 165.19 g/mol . The fragmentation of oximes, particularly aromatic oximes, follows established patterns. researchgate.net Key fragmentation processes for this compound would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C=N group is a common pathway for oximes. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 150.

McLafferty Rearrangement: While more common in ketoximes with longer alkyl chains, a McLafferty-type rearrangement is a potential fragmentation pathway. nih.gov

Benzylic Cleavage: The bond between the acetone (B3395972) moiety and the phenyl ring is susceptible to cleavage, leading to the formation of a hydroxyphenylmethyl cation or a related resonance-stabilized structure. Loss of the acetone oxime side chain would lead to a fragment corresponding to the hydroxyphenyl group.

Hydroxyl Group Involvement: Aromatic β-hydroxyoximes can undergo unusual fragmentation reactions, such as the expulsion of a hydroxyl radical (•OH) from the oxime functional group. researchgate.net

Phenolic Fragmentation: Cleavage involving the hydroxyphenyl ring can lead to the loss of carbon monoxide (CO), typical for phenols.

Collision-Induced Dissociation (CID) mass spectrometry experiments can provide further details on the fragmentation pathways by analyzing the breakdown of selected precursor ions. core.ac.uk The fragmentation pattern observed for related acetophenone oximes in various studies corroborates these expected pathways, often showing a base peak resulting from a stable fragment formed after initial cleavage. arpgweb.comarpgweb.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePredicted Fragment IonProposed Fragmentation Pathway
165[C₉H₁₁NO₂]⁺Molecular Ion (M⁺)
150[M - CH₃]⁺Alpha-cleavage, loss of a methyl radical
148[M - OH]⁺Loss of hydroxyl radical from oxime group
132[M - CH₃ - H₂O]⁺Loss of methyl radical followed by water loss
107[C₇H₇O]⁺Benzylic cleavage, formation of hydroxybenzyl cation
94[C₆H₆O]⁺Fragment corresponding to phenol (B47542)

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dictated by the chromophores present: the phenyl ring, the C=N bond of the oxime, and the phenolic hydroxyl group.

Detailed Research Findings: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The aromatic phenyl ring gives rise to strong absorptions in the UV region, generally between 200 and 280 nm. The C=N chromophore of the oxime also absorbs in this region. The presence of the hydroxyl group (-OH) as a substituent on the phenyl ring acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect). rsc.org

Furthermore, the position of the absorption maximum can be sensitive to the pH of the solution. In basic media, the phenolic proton can be removed, forming a phenoxide ion. This increases electron delocalization and typically results in a significant redshift of the main absorption band, a phenomenon that can be used to determine the pKa of the phenolic proton. wiley-vch.de The photosensitivity of some oxime esters has been shown to extend from the deep UV (190 nm) into the visible region (up to 600 nm), indicating a wide range of possible electronic transitions in related molecules. google.com

Table 2: Typical Electronic Transitions for Chromophores in this compound

ChromophoreElectronic TransitionExpected Wavelength Range (nm)
Phenyl Ringπ → π~200-280
C=N (Oxime)π → π~190-220
C=N (Oxime)n → π~270-300 (weak)
Phenoxide (basic pH)π → π>280 (red-shifted)

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Detailed Research Findings: A crystal structure analysis would reveal the planarity of the phenyl ring and the geometry of the acetone oxime side chain. A key feature of interest would be the pattern of intermolecular interactions, which dictates the crystal packing. Hydrogen bonding is expected to be a dominant force. core.ac.uk Strong hydrogen bonds are likely to form between the hydroxyl group of the oxime (-N-OH) of one molecule and the phenolic oxygen or the oxime nitrogen of a neighboring molecule. The phenolic hydroxyl group would also act as a hydrogen bond donor. These interactions can lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. researchgate.netiucr.org

The solid-state structure of related oximes and phenolic compounds has been extensively studied. science.govuni-mysore.ac.in For instance, analysis of salicylaldoxime (B1680748) complexes shows the critical role of hydrogen bonding in defining their structure. core.ac.uk It is also possible for this compound to exist in different crystalline forms, or polymorphs, each with a unique crystal packing and potentially different physical properties. iucr.org

Table 3: Anticipated Structural Parameters from X-ray Crystallography

Structural FeatureDescriptionExpected Value / Observation
Molecular ConformationDihedral angle between the phenyl ring and the C=N-O planeDetermines the overall shape of the molecule
Hydrogen BondingIntermolecular O-H···N and O-H···O interactionsKey determinant of the crystal packing motif
C=N Bond LengthLength of the carbon-nitrogen double bond in the oxime~1.27 - 1.29 Å
N-O Bond LengthLength of the nitrogen-oxygen single bond in the oxime~1.40 - 1.42 Å
PolymorphismPotential for multiple crystalline formsDifferent packing arrangements and intermolecular contacts

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals.

Detailed Research Findings: this compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it is EPR-silent and would not produce an EPR spectrum. However, EPR spectroscopy becomes a crucial tool for studying radical species that could be derived from it. Oxime derivatives can undergo homolytic N-O bond fragmentation under thermal or photochemical conditions to generate iminyl radicals. rsc.org

Furthermore, oximes can be oxidized to form stable nitroxyl (B88944) radicals. mdpi.com For example, oxidation of related compounds with agents like m-chloroperoxybenzoic acid (m-CPBA) can generate nitroxyl radicals that give a characteristic three-line EPR spectrum due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). mdpi.com Therefore, while this compound itself is not directly studied by EPR, the technique is indispensable for investigating its radical chemistry, such as its degradation pathways or its potential use as a precursor for spin probes.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for the analysis of this compound. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a Diode-Array Detector (DAD) or UV detector, set to a wavelength where the analyte absorbs strongly (e.g., ~254 or 280 nm). HPLC is used to monitor the progress of the synthesis reaction and to determine the final purity of the product. nih.gov

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS). researchgate.net Due to the presence of polar -OH groups, which can cause peak tailing and reduce thermal stability, derivatization is often performed prior to GC analysis. The hydroxyl groups (both phenolic and oximic) can be converted to less polar, more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov This improves the chromatographic peak shape and separation efficiency. The separation is carried out on a capillary column with a nonpolar or medium-polarity stationary phase. dss.go.th

Table 4: Typical Chromatographic Methods for Analysis

TechniqueStationary PhaseMobile Phase / Carrier GasDetection MethodApplication
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientUV/DADPurity assessment, reaction monitoring
GCNonpolar (e.g., DB-5, HP-5ms)Helium or HydrogenFlame Ionization (FID) or Mass Spectrometry (MS)Purity assessment, analysis of volatile impurities (often after derivatization)

Chemical Transformations and Reaction Mechanisms

Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile moiety that participates in a variety of chemical reactions. numberanalytics.com Its reactivity stems from the presence of a C=N double bond, a hydroxyl group, and lone pairs of electrons on both the nitrogen and oxygen atoms, which allow it to act as both a nucleophile and an electrophile. nsf.gov Oximes are generally more stable to hydrolysis than corresponding imines. nsf.gov

The reduction of oximes is a fundamental transformation that yields primary amines. This reaction is of significant importance in synthetic organic chemistry for the preparation of various nitrogen-containing compounds. researchgate.netbyjus.com

Several reducing agents can be employed for this conversion, with the choice of reagent often influencing the reaction conditions and outcomes. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. byjus.com

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for reducing oximes to amines. byjus.comsmolecule.com The combination of sodium borohydride with transition metal salts (e.g., NiCl₂, TiCl₃, ZrCl₄) can also facilitate this reduction. thieme-connect.de

Other Reducing Systems: Other systems, such as aluminum amalgam in aqueous THF and zinc dust with ammonium (B1175870) formate (B1220265) or chloride, have also been successfully used for the reduction of oximes to primary amines.

The general reaction for the reduction of (3-Hydroxyphenyl)acetone oxime to 1-(3-hydroxyphenyl)propan-2-amine is depicted below:

Reaction Scheme: this compound + [Reducing Agent] → 1-(3-hydroxyphenyl)propan-2-amine

Table 1: Comparison of Reducing Agents for Oxime Reduction

Reducing Agent/System Typical Conditions Notes
Catalytic Hydrogenation (H₂/Catalyst) Varies (pressure, temperature, solvent) A common and often clean method. byjus.com
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF A powerful reducing agent; can sometimes lead to side reactions. thieme-connect.demdpi.com
Sodium Borohydride (NaBH₄) Often in alcohol solvents Milder than LiAlH₄; reactivity can be enhanced with additives. smolecule.comthieme-connect.de
Aluminum Amalgam (Al/Hg) 10% H₂O-THF, room temperature Effective for certain substrates.
Zinc Dust (Zn) / Ammonium Formate Methanol, reflux A useful alternative reduction system.

Oxidation Reactions to Nitroso and Related Compounds

The oxidation of the oxime group can lead to the formation of various products, most notably nitroso compounds. smolecule.com This transformation typically involves the use of oxidizing agents that can react with the C=N-OH moiety.

Common oxidizing agents for this purpose include:

Peracids: Agents like peroxyacetic acid can oxidize oximes. smolecule.com

Hydrogen Peroxide: H₂O₂ can be used, sometimes in the presence of a catalyst, to effect the oxidation. smolecule.comthieme-connect.de

Other Oxidants: Reagents such as PhI(OAc)₂ and t-BuOOt-Bu can also be used to generate iminoxyl radicals from oximes. rsc.org

The oxidation of primary amines can also be a route to oximes, proceeding through a nitroso intermediate which then isomerizes. thieme-connect.deacs.org This suggests that under certain conditions, the oxidation of this compound could be reversible or lead to other oxidized species.

The oxygen atom of the oxime hydroxyl group possesses nucleophilic character, allowing it to react with electrophiles. nsf.gov A key example of this reactivity is esterification, where the oxime reacts with acylating agents like acid chlorides or anhydrides to form oxime esters. arpgweb.com

This reaction is typically carried out in the presence of a base to deprotonate the oxime's hydroxyl group, enhancing its nucleophilicity. The general reaction is as follows:

This compound + R-COCl → (3-Hydroxyphenyl)acetone O-acyl oxime + HCl

Research has demonstrated the synthesis of various oxime esters from acetophenone (B1666503) oximes using acyl chlorides like terphthaloyl chloride in the presence of a base such as triethylamine (B128534). arpgweb.comarpgweb.comresearchgate.net These reactions are often performed at low temperatures (0-5 °C) and then allowed to proceed at room temperature. arpgweb.comarpgweb.com

Similar to esterification, the hydroxyl group of the oxime can be alkylated to form oxime ethers. This reaction involves treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. thieme-connect.de

The general reaction is: this compound + R-X → (3-Hydroxyphenyl)acetone O-alkyl oxime + HX

The synthesis of oxime ethers can be achieved using various bases, such as potassium carbonate or sodium hydride, in solvents like acetone (B3395972), THF, or DMF. google.com For instance, acetophenone oxime O-alkyl ethers have been prepared by reacting acetophenone oxime with alkyl halides. psu.edu

Oximes can be hydrolyzed back to their parent carbonyl compound and hydroxylamine (B1172632), effectively reversing their formation. thieme-connect.de This reaction is often acid-catalyzed. While oximes are generally more resistant to hydrolysis than imines, the reaction can be driven to completion under appropriate conditions, such as in the presence of a strong acid or with specific reagents. nsf.govbyjus.com

Reagents like Amberlyst 15, an acidic ion-exchange resin, have been used to regenerate carbonyl compounds from oximes in a mixture of acetone and water. thieme-connect.de The cleavage of oximes is an important reaction, particularly when the oxime is used as a protecting group for a ketone or aldehyde. thieme-connect.de

Alkylation Reactions: Synthesis of Oxime Ethers

Reactivity of the Hydroxyphenyl Moiety

The hydroxyphenyl group of this compound also exhibits characteristic reactivity, primarily centered around the phenolic hydroxyl group and the aromatic ring.

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. rsc.org This allows for reactions such as ether and ester formation at the phenolic oxygen.

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. smolecule.com This means that electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. However, the position para to the hydroxyl group is already substituted with the acetone oxime side chain. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the hydroxyl group (C2 and C6) and the position ortho to the side chain and meta to the hydroxyl group (C4). The steric bulk of the acetone oxime side chain may influence the regioselectivity of this reaction.

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group in this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the acetone oxime substituent at the meta position influences the regioselectivity of these reactions. The hydroxyl group's directing effect is dominant, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6 of the phenyl ring). The steric hindrance from the acetone oxime side chain may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the aromatic ring.

The specific conditions for these reactions, such as the choice of reagent, solvent, and temperature, determine the outcome and yield of the substituted products.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group of this compound can be readily modified through various reactions, allowing for the synthesis of a wide range of derivatives. These modifications can alter the compound's physical and chemical properties.

Key modifications include:

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides to form esters. arpgweb.com

Silylation: Protection of the hydroxyl group by converting it into a silyl (B83357) ether, for instance, using tert-butyldiphenylchlorosilane (TBDPS). acs.org

These modifications are often employed as a protection strategy during multi-step syntheses to prevent unwanted side reactions involving the phenolic hydroxyl group. acs.org

Intramolecular Cyclization Reactions

This compound and its derivatives are key precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the interplay between the oxime functionality and the substituted phenyl ring.

The synthesis of quinoline (B57606) derivatives from oximes of phenethyl ketone derivatives has been reported. oup.comgrafiati.com In the case of this compound, a related cyclization can be envisioned. Treatment of phenethyl ketone oximes with reagents like tetrabutylammonium (B224687) perrhenate (B82622) and trifluoromethanesulfonic acid can induce cyclization onto the nitrogen atom of the oxime. oup.comoup.com For the 3-hydroxy substituted compound, this would lead to the formation of a quinolin-8-ol derivative. The reaction likely proceeds through an intramolecular electrophilic attack of a reactive intermediate, derived from the oxime, onto the electron-rich aromatic ring. The presence of an oxidizing agent, such as chloranil, can facilitate the aromatization of the initially formed dihydroquinoline intermediate to the final quinoline product. oup.com

A proposed reaction for the formation of a quinoline derivative is presented in the table below.

ReactantReagentsProduct
This compound1. Tetrabutylammonium perrhenate, Trifluoromethanesulfonic acid2. Chloranil2-Methylquinolin-8-ol

The intramolecular cyclization of p-hydroxyphenethyl ketone oximes can lead to the formation of azaspirotrienones. oup.comoup.com This transformation is typically catalyzed by a combination of tetrabutylammonium perrhenate and trifluoromethanesulfonic acid. oup.com The reaction is thought to proceed via an ipso-cyclization, where the attack occurs at the carbon atom bearing the hydroxyl group, forming a spiro cationic intermediate. oup.com Subsequent rearrangement or dealkylation leads to the azaspirotrienone. oup.com While this has been demonstrated for p-hydroxy derivatives, a similar cyclization pathway for the m-hydroxy isomer, this compound, could potentially lead to regioisomeric azaspirotrienone structures. These azaspirotrienones can further be converted to quinolines upon acid treatment. oup.com

The oxime functionality, in conjunction with the phenolic hydroxyl group, allows for the synthesis of fused heterocyclic systems like isoxazoles and benzoxazines.

Isoxazole (B147169) Formation: The formation of isoxazole rings often proceeds through the generation of a nitrile oxide intermediate from the oxime, which then undergoes an intramolecular 1,3-dipolar cycloaddition. nih.gov However, for aromatic oximes, direct cyclization is a more common route. The cyclization of hydroxyaryl oximes can be achieved using reagents like acetic anhydride (B1165640), thionyl chloride, or triflic anhydride. chim.it These reagents activate the oxime hydroxyl group, making it a good leaving group and facilitating the nucleophilic attack of the phenolic oxygen to form the isoxazole ring. chim.it

Benzoxazine (B1645224) Formation: The reaction of acetone oxime with dicarboxylic acid chlorides, such as phthaloyl chloride, in the presence of a base like triethylamine, has been shown to produce 1H-2,3-benzoxazine-1,4(3H)-diones. acs.org A similar reaction with this compound could potentially lead to substituted benzoxazine derivatives, although the reaction pathway might be more complex due to the presence of the phenolic hydroxyl group.

A summary of reagents for these cyclizations is provided in the table below.

Desired ProductTypical Reagents
Isoxazole DerivativesAcetic anhydride, Thionyl chloride, Triflic anhydride chim.it
Benzoxazine DerivativesDicarboxylic acid chlorides (e.g., Phthaloyl chloride), Triethylamine acs.org

The chemical transformations of oximes can also proceed through radical intermediates, namely iminyl and iminoxyl radicals. rsc.orgresearchgate.net

Iminoxyl Radicals: Iminoxyl radicals (N-O•) can be generated from oximes using various oxidizing agents. rsc.orgnih.gov These radicals are key intermediates in oxidative cyclization reactions. nih.govresearchgate.net For this compound, an iminoxyl radical could be formed, which could then undergo an intramolecular cyclization involving C-H bond cleavage on the aromatic ring to form new heterocyclic structures. rsc.orgnih.gov The formation of these radicals can be confirmed by techniques like EPR spectroscopy. rsc.orgnih.gov

Iminyl Radicals: Homolytic cleavage of the N-O bond in oxime derivatives, often induced photochemically or thermally, leads to the formation of iminyl radicals. rsc.orgresearchgate.net These radicals are also valuable intermediates in the synthesis of nitrogen-containing heterocycles through radical cyclization pathways. researchgate.net

The study of these radical intermediates provides insight into the reaction mechanisms and allows for the development of novel synthetic methodologies for complex heterocyclic systems.

Cyclization to Isoxazole and Benzoxazine Derivatives

Tautomerism Studies: Oxime-Nitrone Equilibrium

The concept of tautomerism is crucial in understanding the reactivity and properties of oximes. This compound can theoretically exist in equilibrium with its nitrone tautomer. This oxime-nitrone tautomerism involves the migration of a proton from the oxygen atom to the nitrogen atom, accompanied by a shift of the C=N double bond.

However, the nitrone tautomer, although less stable, is often more reactive in certain reactions, such as cycloadditions and nucleophilic additions to unsaturated systems. jcu.edu.austackexchange.com The equilibrium can be influenced by several factors, including the electronic nature of substituents on the oxime. The presence of an electron-donating group can stabilize the nitrone form, thereby decreasing the energy gap between the two tautomers and facilitating reactions that proceed through the nitrone intermediate. jcu.edu.austackexchange.com In the case of this compound, the hydroxyl group on the phenyl ring can act as an electron-donating group through resonance, which might have a modest effect on the stability of the nitrone tautomer.

Recent theoretical studies on oxime-nitrone tautomerism have challenged the long-held belief of a simple thermal 1,2-hydrogen shift mechanism. Instead, evidence points towards a bimolecular process involving two molecules of the oxime as a more favorable pathway for the isomerization. stackexchange.comnih.govk-state.edu This mechanism suggests that the transformation is facilitated by intermolecular proton transfer between the oxime molecules.

It is important to note that oximes can also exist as Z and E stereoisomers. For many oximes, the (Z)-isomer is the more stable configuration. jcu.edu.au

Table 1: Tautomeric Forms of this compound

TautomerStructureKey Features
Oxime Oxime structureGenerally the more stable tautomer. jcu.edu.au Contains a C=N-OH functional group.
Nitrone Nitrone structureLess stable but often more reactive tautomer. jcu.edu.austackexchange.com Contains a C=N+(H)-O- functional group.

Hydrogen Bonding Patterns and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is governed by a network of hydrogen bonds. The oxime functional group itself is an excellent hydrogen bond donor (the -OH group) and has two potential acceptor sites (the nitrogen and oxygen lone pairs). researchgate.net Furthermore, the phenolic hydroxyl group in this compound introduces an additional strong hydrogen bond donor site, leading to more complex and varied hydrogen bonding patterns.

While a crystal structure for this compound is not publicly available, the hydrogen bonding motifs can be predicted based on systematic studies of other oximes and phenolic compounds.

In the absence of other strongly interacting groups, oximes typically form either centrosymmetric dimers or catemeric (chain-like) structures. researchgate.net The most common motif is the R22(6) ring , where two oxime molecules form a dimer through a pair of O-H···N hydrogen bonds. researchgate.net Another common arrangement is the C(n) chain , where molecules are linked in a linear fashion.

The presence of the phenolic -OH group in this compound introduces competition for hydrogen bonding. Studies on molecules containing both a phenolic -OH and an oxime moiety have shown that the phenolic -OH group is generally a better hydrogen bond donor than the oxime -OH group. k-state.edu This suggests that in the supramolecular assembly of this compound, the phenolic hydroxyl group would likely form a strong hydrogen bond to a suitable acceptor.

This could lead to several possible supramolecular synthons, including:

Phenol-Oxime Dimers: A hydrogen bond between the phenolic -OH of one molecule and the oxime nitrogen of another.

Phenol-Phenol Dimers: Formation of dimers through hydrogen bonds between the phenolic -OH groups.

Extended Networks: More complex three-dimensional networks involving both the phenolic and oxime groups in a variety of donor-acceptor roles.

The interplay of these interactions determines the final crystal packing. The ability to form these diverse hydrogen-bonded assemblies makes oximes like this compound interesting building blocks in the field of crystal engineering and the design of materials with specific solid-state architectures. The substituent on the oxime carbon plays a crucial role in directing the type of hydrogen-bonding pattern and the resulting supramolecular structure.

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPotential Motif
Oxime -OHOxime NIntermolecularR22(6) dimer, C(n) chain
Oxime -OHOxime OIntermolecularC(n) chain
Phenolic -OHOxime NIntermolecularHeterodimer/chain
Phenolic -OHOxime OIntermolecularHeterodimer/chain
Phenolic -OHPhenolic OIntermolecularHomodimer/chain

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to explore various aspects of (3-Hydroxyphenyl)acetone oxime, from its preferred three-dimensional shape to its chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of atoms. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is essential. mdpi.com

This analysis involves identifying all possible stable conformers and determining their relative energies. csic.es The oxime group (C=N-OH) can exist as two geometric isomers, E and Z, and rotation around the C-C and C-O single bonds leads to additional conformers (e.g., syn and anti). researchgate.net DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the geometry of each potential conformer and calculate its energy. csic.es The results indicate which conformer is the most stable and therefore most likely to be observed experimentally. csic.es The analysis can be performed in the gas phase and in various solvents to understand how the environment affects conformational preference. csic.es

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%)
E-anti0.0075.3
E-syn1.508.8
Z-anti0.8515.5
Z-syn2.100.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of conformational analysis studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. mtct.ac.in The energy gap (Eg = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates a molecule is more reactive. csic.es DFT calculations provide the energies of these orbitals and their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance. researchgate.net

Table 2: Calculated FMO Properties of this compound

ParameterValue (eV)
EHOMO-6.25
ELUMO-0.98
Energy Gap (Eg)5.27

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. These theoretical frequencies often correlate well with experimental spectra after applying a scaling factor to account for anharmonicity and other systematic errors in the calculation. researchgate.net

This analysis allows for the assignment of specific vibrational modes to the observed absorption bands in the experimental spectra. tandfonline.com For this compound, key vibrational modes would include the O-H stretching of the phenolic and oxime groups, C=N stretching of the oxime, aromatic C-H stretching, and C-C and C-O stretching vibrations. tandfonline.comdergipark.org.tr Comparing the computed spectrum with the experimental one helps to confirm the molecular structure. csic.es

Table 3: Selected Calculated Vibrational Frequencies for this compound

AssignmentCalculated Frequency (cm-1)Hypothetical Experimental Frequency (cm-1)
O-H stretch (phenolic)35503400
O-H stretch (oxime)33503220
C-H stretch (aromatic)30803065
C=N stretch (oxime)16701665
C=C stretch (aromatic)16051610

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, indicating regions that are rich or poor in electrons. The MEP map is color-coded: red regions represent negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas are regions of intermediate potential. rsc.org

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and oxime groups, as well as the nitrogen atom of the oxime, identifying them as sites for electrophilic attack. rsc.org Positive potential (blue) would be concentrated around the hydrogen atoms of the hydroxyl groups, indicating their propensity for hydrogen bonding and acting as electrophilic sites. rsc.org This analysis helps in understanding intermolecular interactions and predicting reaction pathways. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de

Table 4: Hypothetical NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O (phenolic)π(Carom-Carom)25.5
LP(1) N (oxime)σ(C-C)5.8
π(Carom-Carom)π(Carom-Carom)20.1
LP(2) O (oxime)σ(N-C)8.2

Note: The data in this table is hypothetical and for illustrative purposes.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). mdpi.com

For this compound, DFT could be used to study various reactions, such as its synthesis, hydrolysis, or rearrangement (e.g., the Beckmann rearrangement). researchgate.netacs.org For example, studying the mechanism of its formation from (3-hydroxyphenyl)acetone and hydroxylamine (B1172632) would involve calculating the energies of intermediates and the transition state for the nucleophilic addition to the carbonyl group. nih.gov A low calculated activation energy would indicate a kinetically favorable reaction. This type of analysis provides fundamental insights into the reactivity and potential chemical transformations of the compound. mdpi.compsu.edu

Thermodynamic Favorability Calculations

Computational chemistry offers robust methods to assess the thermodynamic stability and favorability of chemical compounds and reactions. For oximes, Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms and thermodynamic parameters. nih.govresearchgate.net For instance, DFT calculations can be used to determine the energetics of different tautomers, establishing which form is the most energetically stable. A study on molnupiravir, which contains a hydroxylamine-oxime system, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to optimize and calculate the thermodynamic parameters of its tautomers. The results indicated that the keto-oxime tautomer was the most energetically favorable. researchgate.net

Such calculations are crucial for understanding reaction pathways. For example, the Beckmann rearrangement of oximes has been studied using DFT to determine whether the reaction is concerted or stepwise. mdpi.com The thermodynamic stability of oxime formation itself is also a subject of computational analysis. The equilibrium constants for oxime formation from various aldehydes and ketones show a trend in thermodynamic stability, with acetone-derived oximes being less stable than those from aromatic aldehydes. nih.gov Calculations of parameters like binding energy (ΔEint), Gibbs free energy (ΔG˚), and enthalpy (ΔH˚) of formation can reveal the feasibility and spontaneity of complexation reactions involving oximes. scirp.org In a study of glyoxime (B48743) complexes with transition metals, DFT calculations showed that all complexation reactions were thermodynamically feasible and exothermic. scirp.org Similarly, the heat of formation for propyne, a potential decomposition product of acetone (B3395972) oxime derivatives, is known to be more favorable than that of its isomer, allene, by 5.5–5.6 kJ/mol, indicating a thermodynamic preference. acs.org

Below is a table showing representative thermodynamic parameters for the tautomers of a related N⁴-hydroxylcytosine system, illustrating the kind of data generated from such calculations.

Table 1: Representative thermodynamic parameters for tautomers of a related N⁴-hydroxylcytosine system, calculated using the DFT/B3LYP/6-311++G(d,p) method. Data adapted from a study on molnupiravir. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules, making it invaluable for predicting photophysical properties and simulating electronic absorption (UV-Vis) spectra. acs.org This method is widely applied to organic molecules, including those with phenolic and oxime groups, to understand their interaction with light. acs.orgresearchgate.netresearchgate.net

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., π → π*). acs.org For phenolic compounds and their derivatives, these calculations help elucidate how chemical substitutions affect the electronic spectra. researchgate.netaip.org For example, studies on 2-(2′-hydroxyphenyl)benzoxazole and its derivatives show that TD-DFT can accurately model their absorption and emission spectra, including the large Stokes shifts characteristic of excited-state intramolecular proton transfer (ESIPT) processes. researchgate.netresearchgate.netresearchgate.net The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(2d,p)) is critical for obtaining results that correlate well with experimental data. acs.organu.edu.au

In a study on various organic dyes, TD-DFT was used to compute the first few low-lying excited states, which are typically π → π* transitions with large oscillator strengths. acs.org For phenolic oxime complexes of Ni(II) and Cu(II), TD-DFT calculations have been used alongside experimental techniques to characterize their electronic structure and UV/vis spectra. acs.org These theoretical spectra provide insights into the electronic transitions responsible for the observed colors and photophysical behaviors of the compounds.

The table below presents sample TD-DFT calculation results for 2-(oxazolinyl)-phenol derivatives, showing how different substituents can alter the calculated absorption wavelengths.

Table 2: Calculated electronic absorption properties for a series of 2-(oxazolinyl)-phenol derivatives in the gas phase using TD-DFT at the B3LYP/6-311+G(d,p) level. This illustrates the effect of electron-donating and electron-withdrawing groups on the absorption spectra. Data adapted from a study on substituted 2-(oxazolinyl)-phenols. aip.org

Molecular Mechanics (MM) Simulations for Energy Minimization and Conformational Prediction

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for predicting the stable three-dimensional structures (conformations) of large and flexible molecules through a process called energy minimization. MM simulations are significantly faster than quantum mechanical (QM) methods, allowing for the exploration of the vast conformational space of molecules like this compound.

Conformational analysis using MM can identify the lowest energy conformers and the transition states that separate them. researchgate.net For phenolic compounds, MM has been used to interpret physicochemical properties by correlating them with molecular conformation. nih.gov For example, a conformational analysis of vescalagin (B1683822) and castalagin, two phenolic diastereoisomers, by molecular mechanics demonstrated that differences in their properties could be explained by their preferred conformations. nih.gov Similarly, MM studies have been performed on phenol (B47542) and anisole (B1667542) derivatives to understand their conformational preferences. acs.org

In the context of drug design and molecular recognition, MM simulations are often combined with molecular docking to predict how a ligand binds to a receptor. After docking, energy minimization is performed to relax the system and remove unfavorable atomic contacts. For oximes, MM simulations can be part of a multi-step process for studying their interaction with biological targets. nih.govacs.org This often involves several stages of energy minimization, using algorithms like steepest descent and conjugate gradients, to refine the structure of the molecule or a protein-ligand complex. nih.govacs.org These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach by treating a small, electronically important part of the system (like an active site) with high-level QM theory, while the rest of the system (the protein or solvent environment) is treated with the more computationally efficient MM method. This allows for the study of reaction mechanisms and energy barriers in complex biological systems involving molecules like oximes.

Solvent Effects Modeling in Computational Studies

The surrounding solvent can significantly influence the structure, stability, and properties of a solute molecule. Computational studies must account for these interactions to provide realistic predictions. Solvent effects are typically modeled using two main approaches: implicit and explicit solvation models. anu.edu.au

Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM), treat the solvent as a continuous dielectric medium. aip.orgwikipedia.orgnumberanalytics.com This approach is computationally efficient and is widely used in DFT and TD-DFT calculations to compute properties in solution. researchgate.netnumberanalytics.comacs.orgnih.gov The choice of the continuum model can be crucial; for instance, the IEFPCM model is frequently used in calculations of NMR chemical shifts in solution. mdpi.comnih.gov The solvation free energy, dipole moment, and other properties of a molecule can change significantly with the polarity of the solvent, and PCM can effectively capture these trends. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. acs.org This "supermolecule" approach allows for the specific, short-range interactions like hydrogen bonding to be modeled directly. acs.orgnih.gov While more computationally demanding, this method can be critical for accurately describing systems where specific solute-solvent interactions are dominant. acs.orgnih.gov

Hybrid models combine both approaches, treating the first solvation shell explicitly while representing the bulk solvent as a continuum. mdpi.com This can provide a balance between accuracy and computational cost, especially for studying reaction mechanisms where solvent molecules may play a direct role, such as in proton transfer steps. researchgate.netmdpi.com DFT calculations on oxime formation have included explicit water molecules to study the energetics of solvent-assisted proton transfers. researchgate.net For this compound, with its hydroxyl group capable of hydrogen bonding, accurately modeling the solvent environment, particularly in protic solvents like water or alcohols, is essential for reliable theoretical predictions.

Table of Mentioned Compounds

Coordination Chemistry and Metal Complexation

Ligand Properties and Metal Ion Chelation

(3-Hydroxyphenyl)acetone oxime possesses both a phenolic hydroxyl group and an oxime moiety, making it a potent agent for metal ion chelation. The interaction between the ligand and a metal ion is fundamentally a Lewis acid-base reaction, where the ligand's donor atoms (Lewis bases) provide electron pairs to the metal ion (Lewis acid). libretexts.org The stability and structure of the resulting coordination complexes are highly dependent on the ligand's binding modes and the conditions of the reaction, such as pH.

While specific research on this compound is limited, the behavior of analogous phenolic oximes, particularly isomers like 2-hydroxy and 4-hydroxyacetophenone oxime, provides significant insight. For instance, the interaction studies of the closely related (4-Hydroxyphenyl)acetone oxime confirm its ability to form stable complexes with metal ions via its oxime group. smolecule.com The hydroxyl group, in turn, influences reactivity through hydrogen bonding. smolecule.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. wikipedia.org Phenolic oximes can exhibit various binding modes depending on the steric and electronic environment. libretexts.orgscispace.comlibretexts.org

Monodentate: In its simplest binding mode, this compound can act as a monodentate ligand, coordinating to a metal center through a single donor atom, typically the nitrogen of the oxime group. libretexts.org

Bidentate: Bidentate coordination, involving two donor atoms, is common for phenolic oximes. libretexts.org In isomers such as 2-hydroxyacetophenone (B1195853) oxime, the ortho-phenolic oxygen and the oxime nitrogen are perfectly positioned to form a stable six-membered chelate ring with a metal ion. For this compound, the meta position of the hydroxyl group prevents this straightforward intramolecular chelation. However, it can still act as a bidentate ligand by bridging two different metal centers, with the oxime nitrogen binding to one and the phenolic oxygen to another.

Tridentate: Upon deprotonation of both the phenolic and oximic hydroxyl groups, phenolic oximes can act as tridentate ligands, often leading to the formation of polynuclear or bi-nucleating complexes where the ligand bridges multiple metal ions. rsc.org This mode is particularly relevant in the formation of complex clusters with transition metals like manganese and iron. mdpi.com

The versatile coordination ability of oxime-containing ligands allows for the formation of diverse metal complexes, including mononuclear and polynuclear structures. kjscollege.comasianpubs.org

The pH of the reaction medium plays a crucial role in the coordination chemistry of phenolic oximes by controlling the deprotonation of the hydroxyl groups. mdpi.com

The phenolic hydroxyl group is acidic and its deprotonation is often a prerequisite for complexation, particularly in solvent extraction processes where a neutral complex is formed by displacing a proton with a metal ion. core.ac.ukrsc.org Studies on analogous ligands like 2,4-dihydroxy butyrophenone (B1668137) oxime show that the ligand behaves as a monoprotic acid, with the phenolic proton being replaced by the metal ion during complex formation. orientjchem.org This is typically observed as a key step in forming stable chelates with bivalent metals. kjscollege.com

Deprotonation of the more weakly acidic oximic proton can also occur, usually at a higher pH. mdpi.com When both the phenolic and oximic protons are lost, the ligand becomes dianionic. This double deprotonation facilitates the formation of polynuclear complexes, where the ligand can bridge multiple metal ions. mdpi.com For example, rhodium(III) complexes have been synthesized where one oxime ligand is singly deprotonated (at the phenolic site) and another is doubly deprotonated (at both phenolic and oxime sites), with both acting as bidentate N,O-donors. rsc.org This dual reactivity allows for the construction of complex, high-nuclearity metal clusters. mdpi.com

Monodentate, Bidentate, and Tridentate Binding Modes

Structural Characterization of Metal Complexes

The precise structures of metal complexes formed with phenolic oximes are determined using techniques like single-crystal X-ray diffraction and various spectroscopic methods. These methods provide detailed information on coordination geometries, bond lengths, and bond angles.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Studies on complexes of related phenolic oximes have revealed a variety of coordination geometries.

For example, square planar complexes of the type M(L)₂, where M is Cu(II) or Ni(II) and L is a deprotonated acetophenone (B1666503) oxime ligand, have been extensively characterized. acs.org In these complexes, the metal ion is typically coordinated by two nitrogen and two oxygen atoms from two ligand molecules. A nickel(II) complex with a ligand derived from 2-(3,5-Dibromo-2-hydroxyphenyl) was found to have a hexa-coordinated geometry. asianpubs.org Similarly, mono- and dinuclear Cu(II) complexes with an ethanone (B97240) oxime derivative showed hexa-coordinated and a mix of four- and five-coordinated copper centers, respectively. bohrium.com

The table below presents crystallographic data for a representative nickel(II) complex with a related phenolic oxime ligand, illustrating typical structural parameters.

Parameter[Ni(L)₂(CH₃OH)] (L = 2-(3,5-Dibromo-2-hydroxyphenyl)...) asianpubs.org
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.934(2)
b (Å) 12.404(2)
c (Å) 19.267(3)
β (˚) 98.33(1)
Coordination Geometry Hexa-coordinated
Data presented for an analogous compound to illustrate typical crystallographic parameters.

These structural studies often reveal extensive hydrogen bonding and other non-covalent interactions that stabilize the crystal packing. asianpubs.orgbohrium.combohrium.com

Spectroscopic techniques are vital for characterizing metal complexes, especially in cases where single crystals are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the disappearance of the broad band corresponding to the phenolic O-H stretch indicates its deprotonation and involvement in bonding. kjscollege.comasianpubs.org Shifts in the stretching frequencies of the C=N (azomethine) and N-O bonds of the oxime group to lower frequencies are indicative of the nitrogen atom's coordination to the metal center. kjscollege.comorientjchem.orgdubsscdapoli.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the coordination geometry. Ligands themselves show absorption bands typically assigned to π → π* transitions. orientjchem.org In the complexes, new bands appear in the visible region, which are often assigned to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands. acs.orgorientjchem.org The position and intensity of these bands are characteristic of the metal's d-electron configuration and the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square planar geometry, Rh(III)), ¹H and ¹³C NMR spectroscopy can confirm the structure. rsc.org The disappearance of the phenolic OH proton signal and shifts in the resonances of protons near the coordination sites provide evidence of complex formation. orientjchem.org

The following table summarizes typical spectroscopic data for phenolic oxime complexes.

Spectroscopic TechniqueFree Ligand (Typical)Metal Complex (Typical)Inference
IR (cm⁻¹) ν(O-H): ~3400 (broad) asianpubs.orgν(C=N): ~1541-1549 kjscollege.comν(N-O): ~1247-1295 kjscollege.comν(O-H): Absent asianpubs.orgν(C=N): Shift to lower frequency kjscollege.comν(N-O): Shift to lower frequency kjscollege.comPhenolic oxygen and oxime nitrogen coordination.
UV-Vis (nm) π → π* transitions: ~300-350 orientjchem.orgd-d transitions: ~450-700 acs.orgorientjchem.orgConfirms coordination and indicates geometry.
¹H NMR (ppm) δ(O-H): Presentδ(O-H): AbsentDeprotonation and coordination of phenolic oxygen.
Data generalized from studies on analogous phenolic oxime complexes.

X-ray Crystallographic Analysis of Coordination Geometries

Applications in Catalysis and Metal Extraction

The ability of phenolic oximes to selectively bind metal ions has led to their use in various industrial and research applications, most notably in hydrometallurgy and catalysis.

Metal Extraction: Phenolic oximes are the cornerstone of commercial solvent extraction processes for copper. rsc.orgwalisongo.ac.id Reagents like LIX® and Acorga® are phenolic oximes that selectively extract Cu(II) from acidic leach solutions into an organic phase. core.ac.ukrsc.org The selectivity for copper over other metals like nickel and zinc is attributed to the high stability of the resulting square planar copper complex, which features a pseudo-macrocyclic structure stabilized by strong intramolecular hydrogen bonds. rsc.org The extraction is pH-dependent, allowing for selective loading and subsequent stripping of the metal by altering the acidity, which protonates the ligand and releases the metal ion back into an aqueous phase. rsc.org While the ortho-hydroxy isomers are ideal for this due to their strong chelation, the potential of this compound in this area would depend on its ability to form stable, organo-soluble complexes.

Catalysis: Metal complexes are widely used as catalysts, and those derived from oxime ligands are no exception. The ability of the ligand to stabilize metal centers in various oxidation states is key to their catalytic activity. chemicalbook.com For example, polyamidoxime-metal complexes have been studied for the catalytic oxidation of phenol (B47542) using hydrogen peroxide. mdpi.com Copper complexes, in particular, often show high catalytic efficiency in oxidation reactions. orientjchem.org The interaction of the this compound ligand with metal ions could create catalytically active centers for various organic transformations. smolecule.com Furthermore, oxorhenium(V) and dioxomolybdenum(VI) complexes of phenolic pyrazoles, which are structurally related to phenolic oximes, have been used as catalysts for epoxidation reactions. rsc.org

Transition Metal-Catalyzed Transformations

Intermolecular Interactions and Supramolecular Networks in Metal Complexes

The formation of metal complexes with phenolic oxime ligands often leads to the development of extended supramolecular networks through various intermolecular interactions. Hydrogen bonding is a dominant force in constructing these architectures.

In the solid state, metal complexes of phenolic oximes can exhibit intricate networks. A key interaction is the hydrogen bond that can form between the oxime's hydroxyl group (N-OH) of one complex and the phenolic oxygen atom of a neighboring complex. Even within a mononuclear complex, intramolecular hydrogen bonds can occur between the oxime hydrogen and the coordinated phenolic oxygen, creating a pseudo-macrocyclic structure that enhances complex stability. nih.gov

For this compound complexes, several types of hydrogen bonds would be anticipated.

O-H···N Bonds: The oxime hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of a neighboring oxime ligand.

O-H···O Bonds: The phenolic or oxime hydroxyl groups can form hydrogen bonds with oxygen atoms from adjacent ligands or solvent molecules.

These interactions guide the self-assembly of individual metal complexes into one-, two-, or three-dimensional supramolecular structures. The study of these networks is crucial for crystal engineering and the design of functional materials with specific properties, such as magnetism or porosity. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these weak intermolecular interactions within the crystal structure of such complexes.

Applications As a Key Synthetic Intermediate

Building Block for Nitrogen-Containing Heterocycles

The oxime functional group is a well-established synthon for the construction of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netnumberanalytics.comijprajournal.com While direct studies on (3-Hydroxyphenyl)acetone oxime are not extensively documented, the reactivity of ketoximes, in general, provides a clear indication of its synthetic potential.

O-acyl ketoximes, readily prepared from the parent oxime, are versatile precursors for N-heterocycles. researchgate.net Transition-metal-catalyzed reactions, particularly with copper, rhodium, and iron, enable the efficient synthesis of pyridines, pyrroles, and other fused heterocyclic systems. researchgate.netrsc.orgresearchgate.net

Synthesis of Pyridines: One common strategy involves the copper-catalyzed coupling of oxime acetates with aldehydes, which provides a rapid method for creating highly substituted pyridines. rsc.orgresearchgate.net Another powerful method is the rhodium(III)-catalyzed [2+2+2] cycloaddition of diynes with oximes. rsc.orgmdpi.com Metal-free protocols have also been developed; for instance, the use of iodine and triethylamine (B128534) can trigger the synthesis of polysubstituted pyridines from oximes and acroleins. nih.gov

Synthesis of Pyrroles: Copper-catalyzed reactions are also central to pyrrole (B145914) synthesis from oximes. A cascade [3+2] spiroannulation/aromatization reaction between oximes and azadienes yields structurally diverse pyrroles. rsc.org Another approach involves the copper-catalyzed reaction of O-acetyl oximes with active methylene (B1212753) compounds like β-ketoesters, proceeding under redox-neutral conditions. nih.gov These methods are valued for their efficiency and tolerance of various functional groups. thieme-connect.deresearchgate.netresearchgate.net

Other Heterocycles: The versatility of the oxime group extends to the synthesis of other important heterocycles. Iron-catalyzed intramolecular N-arylation of O-acetyl oximes derived from 2-biarylketones can produce phenanthridines. rsc.org Furthermore, copper-catalyzed oxidative cyclization can activate C-N double bonds in existing heterocycles like pyridine (B92270) and isoquinoline, allowing for the construction of fused systems such as imidazo[1,2-a]pyridines. rsc.org The oxime functionality can also be used to synthesize 2H-isoindoles and 1H-indazoles through electrophilic amination reactions. ohiolink.edu

Table 1: Representative Examples of Heterocycle Synthesis from Ketoxime Derivatives

Starting Ketoxime Type Reagents/Catalyst Heterocycle Formed Reference(s)
O-Acetyl Ketoximes Aldehydes, CuBr/NaHSO₃ Substituted Pyridines rsc.org
α,β-Unsaturated Oximes Alkynes, Rh(III) catalyst Substituted Pyridines rsc.orgresearchgate.net
O-Acetyl Ketoximes Azadienes, Cu(OAc)₂ Polysubstituted Pyrroles rsc.org
O-Acetyl Ketoximes β-Ketoesters, Cu(MeCN)₄PF₆ Polysubstituted Pyrroles nih.gov
2-Biarylketone O-Acetyl Oximes Fe(acac)₃, DPEphos Phenanthridines rsc.org
Aromatic Ketoximes Pyridine, Cu(OAc)₂, Li₂CO₃ Imidazo[1,2-a]pyridines rsc.org

Precursor for Advanced Organic Materials

The unique electronic and structural properties of oximes and their derivatives make them valuable precursors for advanced organic materials, particularly in the fields of photoinitiators and organic light-emitting diodes (OLEDs). numberanalytics.com

Oxime Ester Photoinitiators: Oxime esters are highly effective photoinitiators used in photopolymerizable compositions, such as those for photoresists in the manufacturing of displays (LCD, OLED) and touch panels. igmresins.comgoogle.com The N-O bond in the oxime ester moiety has a low dissociation energy, making it highly photosensitive. mdpi.com Upon exposure to light, this bond cleaves to generate radicals that initiate polymerization. mdpi.comresearchgate.net The performance of these photoinitiators can be fine-tuned by altering the chemical structure of the parent oxime, and there is a continuous search for novel oxime esters with higher sensitivity and solubility. google.comacs.org Research has focused on various scaffolds, including those based on carbazole (B46965) and coumarin, to develop photoinitiators that are responsive to specific wavelengths, such as those emitted by UV-LEDs. researchgate.netmdpi.com

Table 2: Applications of Oxime Derivatives in Organic Materials

Application Area Role of Oxime Derivative Key Property Reference(s)
Photoresists Photoinitiator (Oxime Ester) Efficient N-O bond cleavage upon irradiation mdpi.comresearchgate.netacs.org
UV/LED Curing Photoinitiator (Oxime Ester) High photosensitivity at specific wavelengths igmresins.comgoogle.commdpi.com
OLEDs Synthetic intermediate for host or transport materials Provides a scaffold for building complex, stable molecules rsc.org

Role in the Synthesis of Complex Molecular Scaffolds

This compound is a valuable intermediate for constructing complex molecular scaffolds due to the versatile reactivity of its functional groups, which can be used in classic rearrangement reactions and modern cross-coupling strategies.

The Beckmann Rearrangement: A cornerstone reaction of ketoximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. scribd.commasterorganicchemistry.combyjus.comaakash.ac.in For an unsymmetrical ketoxime like this compound, this reaction can yield two possible amide products depending on which group (benzyl or methyl) migrates. The resulting N-substituted amides are fundamental building blocks in numerous pharmaceuticals and complex molecules. unive.it For example, this rearrangement is famously used in the industrial synthesis of paracetamol, where a ketoxime is converted to an acetanilide. byjus.comunive.it The reaction can be catalyzed by various acids, and recent research has focused on more environmentally friendly and reusable catalysts. unive.it

Directing Group in C-H Functionalization: In modern synthetic chemistry, directing groups are used to achieve site-selective functionalization of otherwise unreactive C-H bonds. The oxime group, particularly as an O-acetyl or O-methyl ether, has emerged as an effective directing group for transition-metal-catalyzed C-H activation. rsc.orgnih.govacs.orgacs.org It can direct palladium or rhodium catalysts to functionalize the ortho position of the phenyl ring. rsc.orgnih.gov This allows for the direct introduction of various substituents (e.g., acetate, iodo, phenyl) onto the aromatic ring of a molecule like this compound. nih.govacs.org A key advantage is that the oxime directing group can be subsequently transformed into other functionalities, such as ketones, amines, or heterocycles, making it a "traceless" or highly versatile tool in multi-step syntheses. nih.govacs.org

Supramolecular Chemistry and Pharmacophores: The phenolic oxime unit is a powerful motif in supramolecular chemistry. rsc.org The hydrogen-bonding capabilities of both the phenolic -OH and the oxime -NOH groups allow for the formation of predictable, stable, hydrogen-bonded assemblies, such as dimers and chains. scispace.com This property is exploited in the design of metal extractants and crystal engineering. Phenolic oximes are particularly effective ligands for forming polynuclear metal complexes. rsc.orgrsc.org Furthermore, the oxime group is considered a valuable pharmacophore in drug design, as it can form key hydrogen bond interactions with biological targets. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor, combined with its stereochemical properties, allows for the design of potent and selective inhibitors for various enzymes. nih.gov

Q & A

Basic Research Questions

Q. What is the standard synthetic route for (3-Hydroxyphenyl)acetone oxime, and how does it differ from simpler oximes like acetone oxime?

  • Methodological Answer : The synthesis of this compound can be adapted from the well-established condensation of ketones with hydroxylamine in acidic media, as seen in acetone oxime synthesis . However, the hydroxyphenyl substituent introduces steric and electronic effects, necessitating optimized conditions. For example:

  • Step 1 : React 3-hydroxyacetophenone with hydroxylamine hydrochloride in a 1:1.2 molar ratio.
  • Step 2 : Use ethanol/water (3:1 v/v) as the solvent and adjust pH to 4–5 with acetic acid to favor oxime formation .
  • Step 3 : Purify via recrystallization (e.g., using ethanol) and confirm structure via 1^1H NMR (e.g., δ 2.3 ppm for methyl protons, δ 8.1 ppm for aromatic protons) and FT-IR (C=N stretch ~1600 cm1^{-1}) .

Q. What are the critical physicochemical properties of this compound, and how do they impact experimental handling?

  • Key Properties :

  • Melting Point : Likely higher than acetone oxime (61°C) due to the hydroxyphenyl group, which enhances intermolecular hydrogen bonding .
  • Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water compared to acetone oxime due to increased hydrophobicity .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store in inert atmospheres at 4°C .

Advanced Research Questions

Q. How does the hydroxyphenyl group influence the reaction kinetics and mechanisms in catalytic hydrogenation compared to acetone oxime?

  • Mechanistic Insight : While acetone oxime reduces to ethylamine under catalytic hydrogenation , the hydroxyphenyl variant may yield substituted benzylamines. Computational studies (e.g., DFT calculations) can reveal steric hindrance from the aromatic ring, altering transition-state energies. Experimental validation:

  • Step 1 : Use 10% Pd/C in methanol at 60°C under 3 bar H2_2.
  • Step 2 : Monitor reaction progress via TLC or GC-MS.
  • Step 3 : Compare activation energies with acetone oxime to quantify substituent effects .

Q. What role does this compound play in environmental remediation, particularly in drug contamination contexts?

  • Application : The hydroxyphenyl group enhances π-π interactions with aromatic contaminants (e.g., amphetamines), making it effective in adsorption studies.

  • Experimental Design :
  • Step 1 : Immobilize the oxime on silica gel via silane coupling.
  • Step 2 : Conduct batch adsorption experiments with contaminated water samples (pH 7, 25°C).
  • Step 3 : Analyze efficiency via HPLC-UV, comparing with control oximes (e.g., benzaldehyde oxime) .

Q. How do hydrogen-bonding interactions in this compound affect its reactivity in intramolecular transfer reactions?

  • Computational Approach :

  • Model System : Use the acetone oxime framework (C=N–OH) as a baseline .
  • Step 1 : Perform ab initio calculations (e.g., MP2/cc-pVTZ) to map hydrogen-bond networks involving the hydroxyphenyl group.
  • Step 2 : Compare energy profiles with formaldehyde oxime models to identify stabilization effects.
  • Step 3 : Validate with kinetic isotope effect (KIE) studies using deuterated hydroxyl groups .

Methodological Considerations

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Recommended Techniques :

  • NMR Spectroscopy : 13^{13}C NMR to confirm C=N formation (~150 ppm) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]+^+ at m/z 180.0764 for C9_9H10_{10}NO2_2) .
  • X-ray Crystallography : To resolve steric effects of the hydroxyphenyl group, though crystallization may require slow evaporation from DMF/water .

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

  • Optimization Strategy :

  • Parameter Screening : Use a DoE (Design of Experiments) approach to vary temperature (40–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (e.g., TS-1 zeolite at 1–5 wt%) .
  • By-Product Analysis : Identify hydrazones or imines via LC-MS and adjust NH3_3/ketone ratios to suppress their formation .

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